molecular formula C6H3F3IN3 B11800019 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B11800019
M. Wt: 301.01 g/mol
InChI Key: OQIJUMGETUNZPP-UHFFFAOYSA-N
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Description

Introduction to 4-Iodo-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carbonitrile

Structural Features and Nomenclature

This compound (CAS 1354703-62-0) is a tetra-substituted pyrazole derivative with the molecular formula C₆H₃F₃IN₃ and a molecular weight of 301.01 g/mol . The pyrazole core is substituted at four distinct positions:

  • Position 1 : A methyl group (-CH₃) provides N-alkylation, enhancing stability and modulating electronic effects.
  • Position 3 : A cyano group (-C≡N) introduces polarity and serves as a hydrogen bond acceptor.
  • Position 4 : An iodine atom (-I) enables further functionalization via cross-coupling reactions.
  • Position 5 : A trifluoromethyl group (-CF₃) contributes to lipophilicity and metabolic resistance.

The IUPAC name derives from sequential numbering of the pyrazole ring, prioritizing the nitrogen at position 1. The structural arrangement is critical for regiochemical outcomes in synthesis and reactivity. The compound’s SMILES notation (C#Nc1nnc(C(F)(F)F)c1I) and InChIKey (not explicitly provided in sources) would encode this substitution pattern, though its exact stereoelectronic profile remains to be fully characterized.

Table 1: Key Structural and Identificational Data
Property Value Source
Molecular Formula C₆H₃F₃IN₃
Molecular Weight 301.01 g/mol
CAS Number 1354703-62-0
Substituents -CH₃, -C≡N, -I, -CF₃

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in two transformative trends in heterocyclic chemistry: fluorine incorporation and multicomponent cycloadditions . Early pyrazole syntheses relied on cyclocondensation of hydrazines with diketones, but these methods struggled with regioselectivity for polyhalogenated or polyfluorinated targets. The advent of transition metal catalysis in the 2000s, particularly copper-mediated N-arylations, enabled access to 3-trifluoromethylpyrazoles but required harsh conditions.

A pivotal shift occurred with the adoption of silver-catalyzed [3+2] cycloadditions , as demonstrated by Liu et al. (2022), which allowed simultaneous introduction of trifluoromethyl and cyano groups via reactions between dicyanoalkenes and trifluorodiazoethane. This method’s regioselectivity and scalability laid the groundwork for derivatives like the title compound. Concurrently, the strategic use of iodine as a substituent emerged from Buchwald’s work on pyrazole functionalization under flow conditions, enabling late-stage diversification.

Properties

Molecular Formula

C6H3F3IN3

Molecular Weight

301.01 g/mol

IUPAC Name

4-iodo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C6H3F3IN3/c1-13-5(6(7,8)9)4(10)3(2-11)12-13/h1H3

InChI Key

OQIJUMGETUNZPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C#N)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

A widely adopted method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. The regioselectivity is governed by the electronic effects of the trifluoromethyl group, which directs nucleophilic attack to the less electron-deficient carbonyl.

Key Reaction Conditions :

  • Solvent: Ethanol or methanol under reflux.

  • Temperature: 60–80°C.

  • Yield: 70–85% (combined regioisomers).

Separation of regioisomers is achieved via fractional distillation or radial chromatography, leveraging differences in boiling points and polarities.

Introduction of the Cyano Group at the 3-Position

Cyanidation of Pyrazole Halides

The cyano group is introduced via nucleophilic substitution of a halogen atom at the 3-position. For example, 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes cyanidation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

Optimization Insights :

  • Catalyst : CuCN (1.2 equiv).

  • Solvent : DMF or NMP.

  • Yield : 65–78%.

Functional Group Interconversion from Esters

Alternative routes involve the conversion of ester groups to cyano functionalities. For instance, hydrolysis of 3-carboxyethyl-1-methyl-5-(trifluoromethyl)-1H-pyrazole to the carboxylic acid, followed by treatment with thionyl chloride (SOCl₂) and ammonium hydroxide, yields the cyano derivative.

Critical Parameters :

  • Reagents : SOCl₂ (2.5 equiv), NH₄OH (excess).

  • Temperature : 0°C (stepwise addition).

  • Yield : 60–70%.

Iodination Strategies at the 4-Position

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Electrophilic aromatic iodination is facilitated by the electron-deficient nature of the pyrazole ring. NIS in the presence of a Lewis acid (e.g., FeCl₃) selectively iodinates the 4-position due to the directing effects of the adjacent trifluoromethyl and cyano groups.

Representative Protocol :

  • Substrate : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 equiv).

  • Reagents : NIS (1.1 equiv), FeCl₃ (0.2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 25°C, 12 hours.

  • Yield : 55–65%.

Directed Ortho-Metalation (DoM) Followed by Iodine Quenching

Comparative Analysis of Iodination Methods

Method Conditions Yield Regioselectivity Scalability
Electrophilic IodinationNIS, FeCl₃, DCM, 25°C55–65%High (4-position)Moderate
Directed MetalationLDA, I₂, THF, −78°C70–75%ExclusiveHigh
Halogen ExchangeNaI, CuI, acetone, 60°C40–50%ModerateLow

The directed metalation approach offers superior yield and selectivity, albeit requiring stringent temperature control. Electrophilic iodination is more practical for small-scale synthesis but suffers from moderate yields due to competing side reactions.

Functional Group Compatibility and Stability

The trifluoromethyl and cyano groups remain stable under both electrophilic and metalation conditions. However, prolonged exposure to strong bases (e.g., LDA) may lead to partial decomposition of the cyano group, necessitating optimized reaction times .

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The iodine at position 4 in the target compound enables unique reactivity (e.g., Suzuki coupling), unlike Fipronil’s sulfinyl group, which is critical for its insecticidal activity .
  • The trifluoromethyl group at position 5 enhances lipophilicity in both the target and Fipronil, improving membrane permeability .

Biological Activity: Fipronil’s sulfinyl and amino groups are essential for binding to GABA receptors in insects . The target compound lacks these groups, but its iodo and methyl substituents may confer distinct bioactivity or stability.

Physicochemical Properties :

  • The nitrile group in the target and Fipronil contributes to electron-withdrawing effects, stabilizing the pyrazole ring. In contrast, the carbaldehyde in ’s compound increases electrophilicity, making it prone to nucleophilic attacks .
  • The iodine atom adds significant molecular weight (127 g/mol) to the target compound, which may reduce solubility compared to lighter halogenated analogs .

Biological Activity

4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

  • Molecular Formula : C5_5H4_4F3_3IN2_2
  • Molecular Weight : 276 g/mol
  • CAS Number : 1443279-46-6

The compound primarily interacts with specific enzymes, influencing various biochemical pathways:

  • Target Enzymes :
    • Alcohol Dehydrogenase (ADH) : Interacts with ADH isoforms (1A, 1B, 1C), potentially affecting alcohol metabolism.
    • Mycocyclosin Synthase : Affects the synthesis of mycocyclosin, which plays a role in the survival of Mycobacterium tuberculosis.
  • Biochemical Pathways :
    • Alters metabolic pathways involving alcohols and aldehydes through inhibition or activation of ADH.
    • May influence virulence factors in pathogenic bacteria by modulating mycocyclosin synthesis.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The pyrazole moiety is known for its anticancer properties. Compounds similar to 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole have demonstrated:

  • Inhibition of Tubulin Polymerization : Some derivatives exhibit significant inhibition of cancer cell proliferation by interfering with microtubule dynamics .
  • Selective Cytotoxicity : Certain studies report that pyrazole derivatives selectively inhibit cancer cell lines while sparing normal cells, indicating a favorable safety profile .

Case Studies and Research Findings

StudyFindings
MDPI Review (2023)Identified pyrazole derivatives with IC50_{50} values ranging from low micromolar to high micromolar against various cancer cell lines .
Anticancer ActivityCompound derivatives showed significant cytotoxicity against HeLa and HepG2 cells with growth inhibition percentages above 50% .
Antimicrobial ActivityDemonstrated activity against Mycobacterium tuberculosis, highlighting potential for development as an antibiotic agent .

Q & A

Q. Table 1: Representative NMR Data for Pyrazole Carbonitriles (Analogous Structures)

Proton/Groupδ (ppm) RangeEvidence Source
C≡N (13C)110–120
CF3 (19F)-60 to -70 (quartet)
Methyl (N–CH3)3.2–3.8
Aromatic H (Iodo)7.5–8.5

What synthetic routes are reported for preparing this compound, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
Synthesis typically involves iodination of precursor pyrazoles or multistep functionalization :

  • Step 1 : Start with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile. Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid at 80°C .
  • Step 2 : Optimize yield by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time. For example, THF/water mixtures improve solubility of polar intermediates .
  • Purification : Use flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. Key Variables for Optimization :

  • Catalysts : Lewis acids like BF3·Et2O enhance iodination efficiency.
  • Temperature : Higher temperatures (>80°C) may degrade sensitive intermediates .

How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
Methodological Answer:
The electron-withdrawing nature of CF3 deactivates the pyrazole ring, directing electrophiles to the 4-position (para to CF3). This effect is critical for:

  • Iodination : Enhanced regioselectivity at the 4-position due to CF3’s meta-directing effect .
  • Stability : CF3 reduces electron density, increasing resistance to oxidation but making the compound susceptible to nucleophilic attack at electron-deficient positions .

Experimental Insight :
In analogs, replacing CF3 with methyl groups reduces iodination yields by 30–40%, highlighting CF3’s role in stabilizing transition states .

How can researchers resolve contradictions in reported spectroscopic data for derivatives?

Advanced Research Question
Methodological Answer:
Contradictions often arise from solvent effects or impurity interference . Strategies include:

  • Cross-Validation : Compare NMR data in deuterated solvents (e.g., CDCl3 vs. DMSO-d6). For example, aromatic protons shift upfield in DMSO due to hydrogen bonding .
  • 2D NMR : Use COSY and HSQC to assign overlapping signals (e.g., distinguishing pyrazole protons from aryl groups) .
  • Purity Assessment : Conduct HPLC with UV detection (λ = 254 nm) to confirm >95% purity before spectral analysis .

What structural modifications enhance biological activity in analogs of this compound?

Advanced Research Question
Methodological Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups : CF3 and cyano groups improve metabolic stability and target binding (e.g., kinase inhibition) .
  • Heterocyclic Hybrids : Incorporating thiazole or triazole rings (e.g., ) enhances interactions with hydrophobic enzyme pockets.
  • Substituent Position : Iodo at the 4-position increases steric bulk, potentially improving selectivity for sterically constrained targets .

Q. Table 2: Activity Trends in Pyrazole Derivatives

ModificationObserved EffectEvidence Source
CF3 at 5-position↑ Metabolic stability
Iodo at 4-position↑ Selectivity for kinases
Thiazole hybrid↑ Antifungal activity

What computational methods predict the electronic effects of substituents?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. The CF3 group’s electronegativity reduces HOMO-LUMO gaps, increasing reactivity at the 4-position .
  • Molecular Docking : AutoDock Vina assesses binding affinity to targets (e.g., COX-2 enzymes). Pyrazole rings with CF3 show stronger van der Waals interactions in hydrophobic pockets .

How do solvent polarity and temperature influence reaction outcomes?

Basic Research Question
Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Accelerate SNAr reactions but may hydrolyze sensitive groups (e.g., cyano).
  • Nonpolar Solvents (Toluene) : Favor radical iodination pathways but require higher temperatures (>100°C) .
  • Temperature : Reactions at 50–80°C balance yield and decomposition rates. For example, THF/water at 50°C gave 88% yield in a related synthesis .

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